molecular formula C9H18ClN3 B12214794 1-ethyl-5-methyl-N-propylpyrazol-4-amine;hydrochloride

1-ethyl-5-methyl-N-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12214794
M. Wt: 203.71 g/mol
InChI Key: DAPSUYGPXPPROL-UHFFFAOYSA-N
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Description

1-ethyl-5-methyl-N-propylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and propyl groups attached to the pyrazole ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methyl-N-propylpyrazol-4-amine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

For instance, the reaction of ethyl hydrazine with 1,3-diketone under acidic conditions can yield the desired pyrazole ring. Subsequent alkylation steps introduce the ethyl, methyl, and propyl groups at the respective positions on the pyrazole ring. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-5-methyl-N-propylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-amino-pyrazole: Similar structure but lacks the ethyl and propyl groups.

    1-ethyl-3-methyl-pyrazole: Similar structure but lacks the amino group.

    5-amino-1-phenyl-pyrazole: Contains a phenyl group instead of the ethyl and propyl groups.

Uniqueness

1-ethyl-5-methyl-N-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl, methyl, and propyl groups, along with the amino group, allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

1-Ethyl-5-methyl-N-propylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, characterized by its unique substitution pattern and biological activity. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H18_{18}N4_{4}·HCl
  • Molecular Weight : 269.77 g/mol
  • CAS Number : 1856078-51-7

The hydrochloride form enhances solubility and stability, making it suitable for various applications in scientific research and industry.

This compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity. Studies indicate that it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This interaction suggests potential therapeutic applications in enzyme inhibition and receptor binding studies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. Its ability to modulate inflammatory pathways may provide therapeutic benefits in treating conditions characterized by excessive inflammation.

Enzyme Inhibition

This compound has been explored as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE1. These enzymes are involved in various physiological processes, including signal transduction in the central nervous system (CNS). Inhibition of PDE1 may offer therapeutic avenues for treating psychiatric disorders .

Study on Enzyme Inhibition

A study focused on the interaction of this compound with PDE enzymes demonstrated its potential as a selective inhibitor. The results indicated that it could effectively reduce PDE activity, suggesting its role as a therapeutic agent in managing cognitive disorders .

Antimicrobial Activity Assessment

In another research effort, this compound was tested against several pathogenic bacteria. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) indicating its efficacy as an antimicrobial agent. Table 1 summarizes the antimicrobial activity observed in this study.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Applications in Medicine and Industry

The unique chemical structure of this compound allows for diverse applications:

  • Pharmaceutical Development : Investigated for potential use in treating inflammation and infections.
  • Material Science : Used as a precursor for synthesizing agrochemicals and other materials due to its stability and reactivity .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

1-ethyl-5-methyl-N-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-6-10-9-7-11-12(5-2)8(9)3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

DAPSUYGPXPPROL-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(N(N=C1)CC)C.Cl

Origin of Product

United States

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